5-bromo-N-methyl-N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)pyridin-2-amine
Overview
Description
5-bromo-N-methyl-N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)pyridin-2-amine is a heterocyclic compound with a molecular formula of C8H9BrN6 This compound is characterized by the presence of a bromine atom, a pyridine ring, and a tetrazole moiety
Preparation Methods
The synthesis of 5-bromo-N-methyl-N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)pyridin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the bromination of a pyridine derivative followed by the introduction of the tetrazole moiety through cyclization reactions. The reaction conditions often involve the use of strong acids or bases and elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reactions to improve yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
5-bromo-N-methyl-N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced to form various oxidation states, which can be useful in different chemical applications.
Cyclization Reactions: The tetrazole moiety can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
5-bromo-N-methyl-N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of 5-bromo-N-methyl-N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 5-bromo-N-methyl-N-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)pyridin-2-amine include other pyridine and tetrazole derivatives. These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct properties and makes it a valuable compound for research and development.
Properties
IUPAC Name |
5-bromo-N-methyl-N-(1-methyltetrazol-5-yl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN6/c1-14(8-11-12-13-15(8)2)7-4-3-6(9)5-10-7/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFWMZPKKXTNEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)N(C)C2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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